molecular formula C3H5N3OS B15214022 3-Thiazolin-2-one, 4-hydrazino- CAS No. 34794-85-9

3-Thiazolin-2-one, 4-hydrazino-

Cat. No.: B15214022
CAS No.: 34794-85-9
M. Wt: 131.16 g/mol
InChI Key: SNESZCZBEPAFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylthiazol-2(5H)-one is a heterocyclic compound containing both a thiazole ring and a hydrazine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylthiazol-2(5H)-one typically involves the reaction of thiosemicarbazide with α-haloketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylthiazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazides or other derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinylthiazol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the thiazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylthiazole: Similar structure but lacks the carbonyl group.

    Thiosemicarbazones: Contain a thiosemicarbazide moiety but do not form a thiazole ring.

    Hydrazinylpyridines: Contain a hydrazine group attached to a pyridine ring.

Uniqueness

4-Hydrazinylthiazol-2(5H)-one is unique due to the presence of both a thiazole ring and a hydrazine group, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

34794-85-9

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

(4E)-4-hydrazinylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C3H5N3OS/c4-6-2-1-8-3(7)5-2/h1,4H2,(H,5,6,7)

InChI Key

SNESZCZBEPAFCB-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\N)/NC(=O)S1

Canonical SMILES

C1C(=NN)NC(=O)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.